molecular formula C12H10N2 B8773787 4-[(1-Pyrrolyl)methyl]benzonitrile

4-[(1-Pyrrolyl)methyl]benzonitrile

Cat. No. B8773787
M. Wt: 182.22 g/mol
InChI Key: PHDOLBTZSIIYSV-UHFFFAOYSA-N
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Patent
US05631401

Procedure details

Using pyrrole and 4-(bromomethyl)benzonitrile and the method of Example 53A, except using DMF as the solvent, provided N-(4-cyanobenzyl)pyrrole. 1H NMR (CDCl3) δ 7.62 (m, 2H), 7.14 (m, 2H), 6.69 (m, 2H), 6.24 (m, 2H), 5.15 (s, 2H). MS (DCl/NH3) m/e 183 (M+H)+, 200 (M+H+NH3)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.Br[CH2:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1>CN(C=O)C>[C:12]([C:11]1[CH:14]=[CH:15][C:8]([CH2:7][N:1]2[CH:5]=[CH:4][CH:3]=[CH:2]2)=[CH:9][CH:10]=1)#[N:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(CN2C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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